molecular formula C12H15N B14889814 Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine

Cat. No.: B14889814
M. Wt: 173.25 g/mol
InChI Key: KAMUFWHEGHLVGX-UHFFFAOYSA-N
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Description

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine is an organic compound characterized by the presence of a dimethylamino group attached to a prop-2-ynyl chain, which is further substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine typically involves the alkylation of dimethylamine with a suitable propargyl halide derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the propargyl position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-(3-phenyl-prop-2-ynyl)-amine
  • Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine
  • Dimethyl-(3-m-tolyl-prop-2-ynyl)-amine

Uniqueness

Dimethyl-(3-o-tolyl-prop-2-ynyl)-amine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N,N-dimethyl-3-(2-methylphenyl)prop-2-yn-1-amine

InChI

InChI=1S/C12H15N/c1-11-7-4-5-8-12(11)9-6-10-13(2)3/h4-5,7-8H,10H2,1-3H3

InChI Key

KAMUFWHEGHLVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CCN(C)C

Origin of Product

United States

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